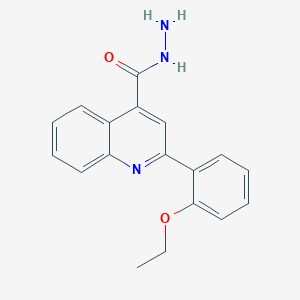

2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide is a biochemical used for proteomics research . It has a molecular formula of C18H17N3O2 and a molecular weight of 307.35 .

Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Preparation and Antimicrobial Activity Evaluation : Quinoline derivatives, including those related to 2-(2-Ethoxyphenyl)quinoline-4-carbohydrazide, have been synthesized and evaluated for antimicrobial activity. These compounds displayed moderate to good activity against a variety of microorganisms, suggesting their potential as antimicrobial agents (Özyanik et al., 2012).

Fluorescence Chemosensor

A Fluorescence Chemosensor Based on Imidazo[1,2-a]quinoline for Al3+ and Zn2+ : Compounds derived from quinoline carbohydrazides have been developed as chemosensors. These chemosensors exhibit high selectivity and sensitivity for detecting aluminum and zinc ions in solutions, showcasing a fluorescence "turn-on" mode. This indicates their potential use in environmental monitoring and analytical chemistry (Sun et al., 2015).

Anti-Cancer Activity

Synthesis, Characterization, and Anti-Cancer Activity : Novel scaffolds incorporating quinoline moieties have been developed, showing significant biological activity. These include derivatives with pronounced anti-cancer effects against neuroblastoma and breast adenocarcinoma cell lines, indicating their potential in cancer therapy (Bingul et al., 2016).

Corrosion Inhibition

Novel Quinoline Derivatives as Green Corrosion Inhibitors : Quinoline derivatives have been evaluated for their efficiency as corrosion inhibitors for metals in acidic mediums. Their high inhibition efficiency, as demonstrated through various analytical techniques, suggests their application in protecting metals from corrosion, important in industrial settings (Singh et al., 2016).

Anticholinesterase Activity

Conventional and Microwave Prompted Synthesis, Antioxidant, Anticholinesterase Activity : Quinolone-triazole hybrids have been synthesized and evaluated for their biological activities, including antioxidant capacity and acetylcholinesterase inhibition. Such activities are crucial in the search for treatments of neurological disorders like Alzheimer's disease, highlighting the potential of these compounds in medicinal chemistry (Mermer et al., 2018).

Propiedades

IUPAC Name |

2-(2-ethoxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-2-23-17-10-6-4-8-13(17)16-11-14(18(22)21-19)12-7-3-5-9-15(12)20-16/h3-11H,2,19H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNKEYBKOITBFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2670302.png)

![N-[(4-chlorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2670304.png)

![N1-cyclopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2670305.png)

![1-[2-(1,2,4-Oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2670306.png)

![4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2670307.png)

![N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide](/img/structure/B2670311.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2670312.png)

![1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2670313.png)

![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2670320.png)

![5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2670321.png)

![3-[5-Hydroxy-3-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2670323.png)